Isopropyl 4-bromothiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-bromothiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an isopropyl ester group at the 2-position and a bromine atom at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-bromothiazole-2-carboxylate typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Suzuki–Miyaura coupling, which involves the reaction of 2,4-dibromothiazole with an organometallic compound. The reaction conditions usually include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of reagents and conditions is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-bromothiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organometallic reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.
Coupling Reactions: Products include more complex thiazole-containing molecules.
Scientific Research Applications
Isopropyl 4-bromothiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of isopropyl 4-bromothiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring’s electronic properties play a crucial role in its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromothiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl group.
4-bromothiazole-2-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
Uniqueness
Isopropyl 4-bromothiazole-2-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopropyl group may enhance its lipophilicity, making it more suitable for certain biological applications compared to its ethyl or acid counterparts .
Properties
Molecular Formula |
C7H8BrNO2S |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
propan-2-yl 4-bromo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H8BrNO2S/c1-4(2)11-7(10)6-9-5(8)3-12-6/h3-4H,1-2H3 |
InChI Key |
APOYAJNBUPXVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.